N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the furan ring and the chlorinated phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or halogen groups.
Scientific Research Applications
N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2Z)-2-(1-ETHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-[4-(2-FUROYLOXY)PHENYL]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 2-Fluorodeschloroketamine
Uniqueness
What sets N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide apart from similar compounds is its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H13ClN2O3S |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[(5Z)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-3-4-11(7-13(9)18)14-6-5-12(23-14)8-15-16(22)20-17(24-15)19-10(2)21/h3-8H,1-2H3,(H,19,20,21,22)/b15-8- |
InChI Key |
RCBAECHSZOQMQW-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC(=O)C)Cl |
Origin of Product |
United States |
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